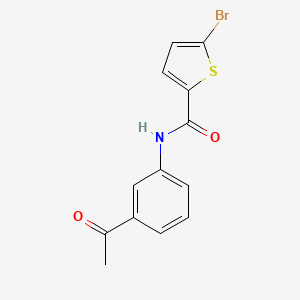

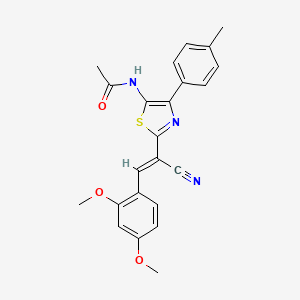

N-(3-acetylphenyl)-5-bromothiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-acetylphenyl)-5-bromothiophene-2-carboxamide, also known as BML-284, is a synthetic compound that belongs to the class of thiazole-containing compounds. It is a potent and selective activator of peroxisome proliferator-activated receptor (PPAR) δ, which is a member of the nuclear receptor superfamily. PPARδ plays a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation. BML-284 has been extensively studied for its potential therapeutic applications in various diseases, including metabolic disorders, cancer, and neurodegenerative diseases.

科学的研究の応用

Synthesis and Biological Evaluation

- Facile Synthesis and Multitarget-Directed Ligand Properties : Research on compounds such as N-((4-acetyl phenyl) carbamothioyl) pivalamide demonstrates their potential in multitarget-directed ligand applications. These compounds have been synthesized and evaluated for their inhibitory activities against various enzymes like acetylcholinesterase (AChE) and butyl cholinesterase (BChE), showing significant inhibition. Molecular docking studies further support their strong interactions with these enzymes, indicating potential for therapeutic applications (Saeed et al., 2022).

Crystal Structure Analysis

- Crystal Structure and Hirshfeld Surface Analysis : Studies on N-(4-acetylphenyl)quinoline-3-carboxamide provide insights into crystal packing controlled by hydrogen bond interactions, illustrating the importance of structural analysis in understanding compound properties and reactivity (Polo-Cuadrado et al., 2021).

Synthesis and Anticancer Activity

- Synthesis of Thiophene Derivatives for Anticancer Activity : Research into thiophene derivatives such as 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide showcases the synthesis of compounds with potential anticancer activities. These derivatives were evaluated for their cytotoxicity against various cell lines, indicating the role of specific structural features like thiazolidinone rings in enhancing inhibitory activity (Atta & Abdel‐Latif, 2021).

Antipathogenic Activity

- Synthesis of Thiourea Derivatives and Antipathogenic Activity : The synthesis of acylthioureas and their evaluation for antipathogenic activity against bacterial cells highlight the potential of these compounds in developing new antimicrobial agents. This research underscores the significance of substituents like iodine, bromide, or fluorine for enhancing the antibacterial efficacy of these derivatives (Limban, Marutescu, & Chifiriuc, 2011).

Material Synthesis and Properties

- Preparation of Photoactive Polyamides : Studies on the synthesis of photoactive polyamides derived from specific diacids and aromatic diamines illustrate the application of these materials in areas such as photoluminescence. Such research not only advances material science but also opens up possibilities for the development of novel applications based on the unique properties of these polymers (Mallakpour & Rafiee, 2007).

作用機序

Target of Action

The primary targets of N-(3-acetylphenyl)-5-bromothiophene-2-carboxamide are currently unknown. The compound belongs to the family of aromatic ketones , which are known to interact with a variety of biological targets

Mode of Action

It is known that aromatic ketones can undergo nucleophilic addition reactions with nitrogen-containing compounds, forming oximes in an essentially irreversible process . This could potentially lead to changes in the target proteins, altering their function.

特性

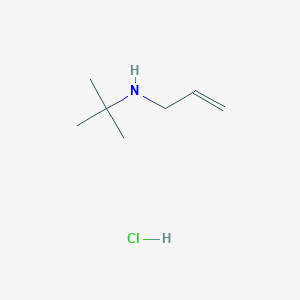

IUPAC Name |

N-(3-acetylphenyl)-5-bromothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO2S/c1-8(16)9-3-2-4-10(7-9)15-13(17)11-5-6-12(14)18-11/h2-7H,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIINNLKAYPKZLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(S2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3,4-Difluorophenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone](/img/structure/B2761901.png)

![ethyl 3-(8-butyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2761912.png)

![N-cyclopentyl-7-(piperidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B2761915.png)

![N-(1-cyanocyclobutyl)-3-[2-(trifluoromethoxy)phenyl]propanamide](/img/structure/B2761916.png)

![2,11-Dimethyl-2,9-diazaspiro[5.5]undecane](/img/structure/B2761918.png)

![3'-(4-Fluorophenyl)-1-[(3-methoxyphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2761920.png)